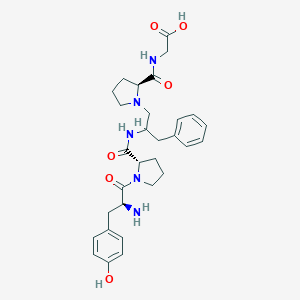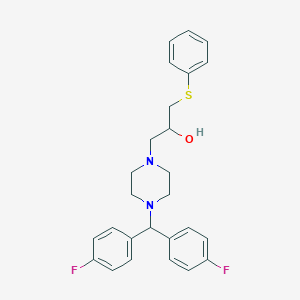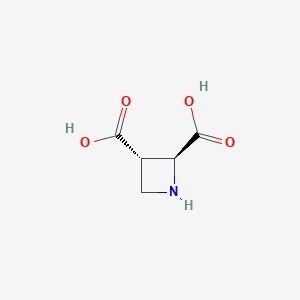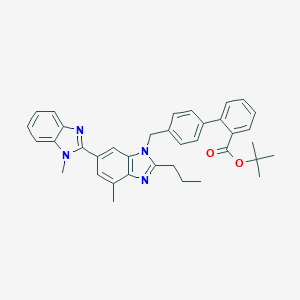
Telmisartan tert-Butyl Ester
Overview
Description
Telmisartan tert-Butyl Ester is a chemical compound with the molecular formula C37H38N4O2 . It is an angiotensin II receptor antagonist, which is indicated in the treatment of essential hypertension . It works by blocking the action of angiotensin and widening blood vessels that reduces blood pressure .
Synthesis Analysis
An efficient synthesis of Telmisartan involves a cross coupling of 4-formyl-phenylboronic acid with 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline as the key step (90% yield). The benzimidazole moiety was constructed regioselectively via a reductive amination-condensation sequence .Molecular Structure Analysis
The molecular structure of this compound consists of a biphenyl-2-carboxylic acid group and a 1,1-dimethylethyl ester group . The molecular weight is 570.72 .Chemical Reactions Analysis
The key chemical reaction in the synthesis of Telmisartan is the cross coupling of 4-formyl-phenylboronic acid with 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 780.4±70.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.7 mmHg at 25°C. It has a molar refractivity of 173.5±0.5 cm3, a polar surface area of 62 Å2, and a molar volume of 491.0±7.0 cm3 .Scientific Research Applications
Synthesis Improvements and Green Chemistry
Optimized Synthesis Processes The synthesis of Telmisartan has been a focus of research to improve yield, reduce costs, and simplify operations. Huijuan (2010) optimized the synthesis process, increasing the total yield from 24% to 45% and reducing the production cost to less than 1,500 yuan/kg (Huijuan, 2010). Similarly, Wang et al. (2012) developed a novel and cost-efficient synthesis strategy, suitable for industrial production, providing benefits for those with cardiovascular diseases (Wang et al., 2012).
Green Synthesis Approaches Qu Gui-rong (2009) reported the synthesis of Telmisartan in ionic liquids, achieving a total yield of 65.8% and HPLC purity of 99.96%, indicating a sustainable and efficient approach (Qu Gui-rong, 2009).
Pharmaceutical Analysis and Drug Delivery
Analytical Method Development Mohamed and Lamie (2016) developed a greener RP-HPLC method for simultaneous analysis of combined antihypertensive medications, including Telmisartan. The method offered advantages in terms of greenness, reduced use of hazardous chemicals, and minimal detrimental impact on human health and the environment (Mohamed & Lamie, 2016).
Improved Drug Delivery Systems The research on Telmisartan has also extended into innovative drug delivery systems. Sangwai and Vavia (2013) explored amorphous ternary cyclodextrin nanocomposites of Telmisartan to improve solubility and reduce in vivo variability in pharmacokinetic parameters, offering a promising approach for enhancing bioavailability (Sangwai & Vavia, 2013).
Telmisartan as an Inhibitor Shimizu et al. (2014) identified Telmisartan as a specific inhibitor for human carboxylesterases, highlighting its potential in drug metabolism and the development of optimal drug therapies (Shimizu et al., 2014).
Therapeutic Applications and Pharmacodynamics
Antitumor Effects Koyama et al. (2014) investigated the antitumor effects of Telmisartan on endometrial cancer cells, revealing growth inhibition, induction of apoptosis, and DNA double-strand breaks. These findings suggest Telmisartan's potential as a therapeutic option for endometrial cancer treatment (Koyama et al., 2014).
Anti-inflammatory and Antioxidant Properties Cianchetti et al. (2008) discovered Telmisartan's pleiotropic modulation of TNF-alpha-induced VCAM-1 expression and oxidative damage in vascular endothelium, acting as a hydroxyl radical scavenger. This could contribute to its therapeutic effects, although clinical applicability requires further verification (Cianchetti et al., 2008).
Mechanism of Action
Target of Action
Telmisartan tert-Butyl Ester, also known as 4’-[[1,4’-Dimethyl-2’-propyl(2,6’-bi-1H-benzimidazol)-1’-yl]-methyl]-1,1’-biphenyl-2-carboxylic acid 1,1-dimethylethyl ester, primarily targets the angiotensin II type 1 (AT1) receptors . These receptors play a crucial role in the renin-angiotensin system (RAS), which is a central regulator of blood pressure and electrolyte homeostasis .
Mode of Action
This compound acts as an angiotensin II receptor antagonist (ARB) . It binds reversibly and selectively to the AT1 receptors in vascular smooth muscle and the adrenal gland . By doing so, it inhibits the action of angiotensin II, a powerful vasoconstrictor, on vascular smooth muscle, ultimately leading to a reduction in arterial blood pressure .
Biochemical Pathways
The compound’s action affects the renin-angiotensin system (RAS). In this system, renin transforms angiotensinogen into the decapeptide angiotensin I, which is then converted by the angiotensin conversion enzyme (ACE) into the octapeptide angiotensin II . Angiotensin II normally binds to its angiotensin receptor (AT1) and acts as a powerful vasoconstrictor . The binding of this compound to the at1 receptors inhibits this action, leading to a reduction in blood pressure .
Pharmacokinetics
Telmisartan, a related compound, is known for its excellent bioavailability and once-per-day dosage
Result of Action
The primary result of this compound’s action is the reduction of arterial blood pressure . By blocking the action of angiotensin II, it prevents vasoconstriction and thus lowers blood pressure . This makes it useful in the treatment of hypertension, heart diseases, heart attack, and bladder diseases .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Telmisartan tert-Butyl Ester inhibits many biochemical processes involved in the control of the cardiovascular system, such as vascular smooth muscle contraction, aldosterone production, and sympathetic tone modulation . It specifically targets the angiotensin II type-1 receptor . Its distinct partial agonist action toward peroxisome proliferator-activated receptor gamma also imparts anti-inflammatory, antiproliferative, and antioxidant activities .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been found to suppress TNF-α-induced NF-κB activation, reducing neutrophil infiltration in ulcerative colitis .
Molecular Mechanism
The molecular mechanism of this compound involves its role as an angiotensin II receptor antagonist and a partial PPAR–gamma agonist . It blocks the effects of angiotensin II by specifically targeting the angiotensin II type-1 receptor . This unique dual activity confers a myriad of additional benefits, including antioxidative, anti-inflammatory, and antiproliferative effects .
Temporal Effects in Laboratory Settings
Its synthesis has been improved to overcome many of the drawbacks associated with previously reported syntheses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In cats with CKD, telmisartan at the dose of 1 mg/kg PO q24h proved to be an effective antiproteinuric drug .
Metabolic Pathways
This compound interacts with the renin-angiotensin system (RAS), which is the central regulator of blood pressure and electrolyte homeostasis . It transforms angiotensinogen into the decapeptide angiotensin I, which is converted by the angiotensin conversion enzyme (ACE) into the octapeptide angiotensin II .
properties
IUPAC Name |
tert-butyl 2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H38N4O2/c1-7-12-33-39-34-24(2)21-27(35-38-30-15-10-11-16-31(30)40(35)6)22-32(34)41(33)23-25-17-19-26(20-18-25)28-13-8-9-14-29(28)36(42)43-37(3,4)5/h8-11,13-22H,7,12,23H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCFLEBEWCTASN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC(C)(C)C)C=C(C=C2C)C5=NC6=CC=CC=C6N5C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H38N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10162789 | |
| Record name | Telmisartan tert-butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10162789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
144702-26-1 | |
| Record name | Telmisartan tert-butyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144702261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Telmisartan tert-butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10162789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TELMISARTAN TERT-BUTYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4HLP8PW27 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



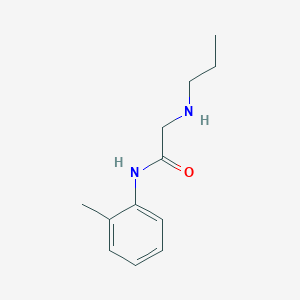
![(2E,4E)-N-[5,6'-Dihydroxy-6'-(2-oxopropyl)spiro[3H-furan-2,2'-4,8-dioxatricyclo[5.1.0.03,5]octane]-4-yl]-4,6-dimethyldodeca-2,4-dienamide](/img/structure/B115579.png)
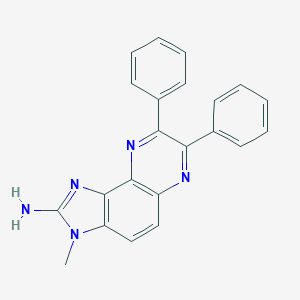
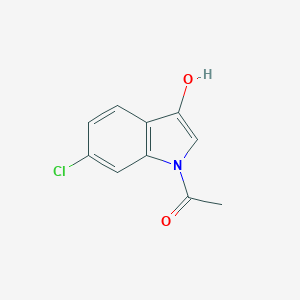
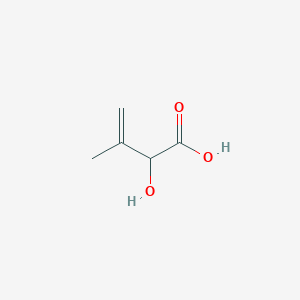


![2-Propenamide, 2-cyano-3-(1H-pyrrolo[2,3-B]pyridin-3-YL)-](/img/structure/B115598.png)

